molecular formula C18H17BrClN3O2 B11553494 N-(3-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

N-(3-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11553494
M. Wt: 422.7 g/mol
InChI Key: OYBZSUUGIYTIQL-CIAFOILYSA-N
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Description

N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-bromobenzaldehyde with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. This step forms the hydrazone intermediate.

    Amidation Reaction: The hydrazone intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final compound, N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of bromine or chlorine atoms with other functional groups, while oxidation and reduction can result in the formation of different oxidation states of the compound.

Scientific Research Applications

N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPIONAMIDE
  • N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE

Uniqueness

N-(3-BROMOPHENYL)-4-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrClN3O2

Molecular Weight

422.7 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C18H17BrClN3O2/c19-14-6-3-7-15(11-14)22-17(24)9-4-10-18(25)23-21-12-13-5-1-2-8-16(13)20/h1-3,5-8,11-12H,4,9-10H2,(H,22,24)(H,23,25)/b21-12+

InChI Key

OYBZSUUGIYTIQL-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

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